2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole
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Overview
Description
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a thiazole ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of 3-methyl-1H-pyrazole with trifluoromethyl iodide under basic conditions. The thiazole ring can be synthesized by reacting 4-nitrobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The final step involves coupling the pyrazole and thiazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole or thiazole derivatives.
Scientific Research Applications
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrophenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
- 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole
Uniqueness
The unique combination of the trifluoromethyl and nitrophenyl groups in 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O2S/c1-8-6-12(14(15,16)17)20(19-8)13-18-11(7-24-13)9-2-4-10(5-3-9)21(22)23/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPXWLCQQFVLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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